molecular formula C15H25NO B14640422 3-(Nonyloxy)aniline CAS No. 55792-48-8

3-(Nonyloxy)aniline

Cat. No.: B14640422
CAS No.: 55792-48-8
M. Wt: 235.36 g/mol
InChI Key: NHVYWXPUSZZRDD-UHFFFAOYSA-N
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Description

3-(Nonyloxy)aniline (C₁₅H₂₅NO) is a substituted aniline derivative featuring a nonyloxy group (-O-C₉H₁₉) at the meta position of the aromatic ring. This compound is characterized by its hydrophobic alkyl chain and electron-donating alkoxy group, which influence its physicochemical properties, including solubility, basicity, and reactivity.

Properties

CAS No.

55792-48-8

Molecular Formula

C15H25NO

Molecular Weight

235.36 g/mol

IUPAC Name

3-nonoxyaniline

InChI

InChI=1S/C15H25NO/c1-2-3-4-5-6-7-8-12-17-15-11-9-10-14(16)13-15/h9-11,13H,2-8,12,16H2,1H3

InChI Key

NHVYWXPUSZZRDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC=CC(=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Nonyloxy)aniline typically involves the nucleophilic substitution reaction of aniline with a nonyl halide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The general reaction scheme is as follows:

C6H5NH2+C9H19XC6H4(ONonyl)NH2+HX\text{C}_6\text{H}_5\text{NH}_2 + \text{C}_9\text{H}_{19}\text{X} \rightarrow \text{C}_6\text{H}_4(\text{ONonyl})\text{NH}_2 + \text{HX} C6​H5​NH2​+C9​H19​X→C6​H4​(ONonyl)NH2​+HX

where X represents a halide group (e.g., chloride, bromide).

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. Solvent selection and temperature control are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(Nonyloxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert nitro derivatives of this compound back to the amine form using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring. For example, nitration using nitric acid and sulfuric acid can yield nitro derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro, halogenated, and other substituted derivatives.

Scientific Research Applications

3-(Nonyloxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of dyes, pigments, and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals, coatings, and surfactants.

Mechanism of Action

The mechanism of action of 3-(Nonyloxy)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nonyloxy group can influence the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3- vs. 4-(Nonyloxy)aniline

The para isomer, 4-(nonyloxy)aniline, shares the same molecular formula (C₁₅H₂₅NO) but differs in substituent position. Key comparisons include:

  • Electronic Effects: The para substitution allows for symmetrical resonance stabilization, whereas the meta position in 3-(nonyloxy)aniline creates an asymmetrical electron density distribution. This difference impacts reactivity in electrophilic aromatic substitution reactions.
  • NMR Spectroscopy: The ¹H NMR spectrum of 4-(nonyloxy)aniline (Figure S2 in ) shows distinct splitting patterns due to symmetry, while the meta isomer would exhibit more complex splitting .
  • Crystallinity : Para-substituted derivatives often exhibit higher crystallinity due to symmetrical packing, whereas meta isomers may form less ordered structures.
Table 1: Comparison of Positional Isomers
Property This compound 4-(Nonyloxy)aniline
Molecular Weight 251.36 g/mol (calculated) 251.36 g/mol (calculated)
Substituent Position Meta Para
Symmetry Low High
NMR Complexity High (asymmetric) Moderate (symmetric)

Alkoxy-Substituted Anilines: Chain Length and Functional Groups

3-(Oxetan-3-yloxy)aniline (C₉H₁₁NO₂)
  • Structure : Features an oxetane ring (a strained ether) instead of a linear alkyl chain.
  • Applications : Used in pharmaceutical intermediates due to its rigid structure.
3-[(2H-1,3-Benzodioxol-5-yloxy)methyl]aniline (C₁₄H₁₃NO₃)
  • Structure : Contains a benzodioxole moiety linked via a methylene group.
  • Electronic Effects: The benzodioxole group is electron-rich, increasing the aromatic ring's reactivity toward electrophiles compared to the nonyloxy group .
Table 2: Alkoxy-Substituted Anilines
Compound Substituent Molecular Weight Key Property
This compound Nonyloxy (-OC₉H₁₉) 251.36 Hydrophobic, flexible
3-(Oxetan-3-yloxy)aniline Oxetane-O- 165.19 Polar, rigid
3-[(Benzodioxol-5-yloxy)methyl]aniline Benzodioxole-CH₂-O- 243.26 Electron-rich, aromatic

Nitro-Substituted Anilines: Electronic Effects

3-Nitroaniline (C₆H₆N₂O₂)
  • Structure: Nitro group (-NO₂) at the meta position.
  • Properties: The nitro group is strongly electron-withdrawing, reducing the amine's basicity (pKa ~2.5) compared to the electron-donating nonyloxy group (pKa ~4.5–5.5 estimated) .
  • Applications : Used in dye synthesis and as a corrosion inhibitor.
N-Benzyl-3-nitroaniline (C₁₃H₁₂N₂O₂)
  • Structure : Combines nitro and benzyl groups.
  • Reactivity: The benzyl group enhances steric bulk, reducing nucleophilicity compared to this compound .
Table 3: Nitro vs. Alkoxy Anilines
Compound Substituent Molecular Weight Basicity (pKa) Key Application
This compound -OC₉H₁₉ 251.36 ~4.5–5.5 Surfactant intermediate
3-Nitroaniline -NO₂ 138.12 ~2.5 Dye precursor
N-Benzyl-3-nitroaniline -NO₂, -CH₂C₆H₅ 242.25 ~3.0 Pharmaceutical intermediate

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